N-([1,1'-biphenyl]-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
Description
N-([1,1'-Biphenyl]-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a synthetic organic compound featuring a biphenyl moiety linked via an amide bond to a butanamide chain, which is further substituted with a 6-oxo-3-phenylpyridazinone group. Its structural complexity highlights possible interactions with enzymes or receptors, particularly in contexts such as oncology or metabolic regulation .
Properties
IUPAC Name |
4-(6-oxo-3-phenylpyridazin-1-yl)-N-(2-phenylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c30-25(27-24-15-8-7-14-22(24)20-10-3-1-4-11-20)16-9-19-29-26(31)18-17-23(28-29)21-12-5-2-6-13-21/h1-8,10-15,17-18H,9,16,19H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTGYTSZAOSZHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([1,1'-biphenyl]-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 314.36 g/mol
The structural formula can be represented as:
Research indicates that this compound may exert its biological effects through various mechanisms, including:
- TLR4 Agonism : Studies have shown that compounds with similar structures can activate Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory cytokines such as IL-6 and IP-10 in immune cells .
- Inhibition of Pathogen Growth : The compound has been evaluated for its antifungal properties, particularly against pathogens like Candida albicans, where it disrupts membrane integrity .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Case Studies
Several research studies have investigated the biological activity of this compound:
- TLR4 Agonist Study : A study focusing on the SAR of pyrimido[5,4-b]indoles revealed that modifications at specific positions could enhance TLR4 agonist activity while reducing cytotoxic effects. This highlights the importance of structural modifications in optimizing therapeutic efficacy .
- Antifungal Mechanism Exploration : Research into the antifungal properties demonstrated that similar compounds targeting ERG6 protein in fungi could lead to enhanced permeability and disruption of fungal growth, suggesting potential applications in antifungal drug development .
Comparison with Similar Compounds
Structural Analogues from
Compounds 10 and 11 (4-(2’-fluoro-[1,1’-biphenyl]-4-yl)-N-(pyridin-3-yl/4-yl)butanamide) share the biphenyl-butylamide backbone but differ in substituents:
- Fluorine substitution : Both feature a fluorine atom at the 2’-position of the biphenyl ring, which enhances electronegativity and may influence binding affinity or metabolic stability.
- Pyridine vs.
Synthesis : Both compounds are synthesized via solid-phase methods using PyBOP® and DMF, yielding ~64% after column chromatography .
| Property | Compound 10 | Compound 11 | Target Compound |
|---|---|---|---|
| Biphenyl substitution | 2’-fluoro | 2’-fluoro | Unsubstituted |
| Heterocycle | Pyridine (3-position) | Pyridine (4-position) | Pyridazinone |
| Yield (%) | 64 | 64 | Not reported |
| Key spectral data | ¹H/¹³C/¹⁹F NMR, IR | ¹H/¹³C/¹⁹F NMR, IR | Not provided |
Palladium-Catalyzed Derivatives from
A series of N-aryl-2-aminopyridine derivatives (e.g., 12b–12i) share the biphenyl-amine core but differ in substituents and appended groups:
- Substituent diversity : Methyl, tert-butyl, chloro, methoxy, nitro, and acetyl groups are introduced at the 4’- or 3’-positions of the biphenyl ring. These modifications alter steric bulk, solubility, and electronic effects.
- Synthetic route : Pd(OAc)₂-catalyzed C–H arylation with boronic acids achieves regioselective ortho-functionalization, yielding 57–88% .
| Compound | Biphenyl Substitution | Yield (%) | Notable Features |
|---|---|---|---|
| 12b | 4’-methyl | 63 | Enhanced lipophilicity |
| 12d | 4’-chloro | 62 | Electron-withdrawing group |
| 12h | 3’-nitro | 88 | High reactivity, polar nitro group |
Comparison with Target Compound :
- The target compound lacks direct aryl-amine linkages but shares the biphenyl motif. Its pyridazinone group may confer distinct hydrogen-bonding interactions compared to the aminopyridine in 12b–12i.
Butanamide Derivatives from and
- Lomitapide mesylate (): A structurally complex butanamide with trifluoroethyl and piperidinyl groups.
Key Differences :
- Target compound: Simpler aromatic system (biphenyl + pyridazinone) vs. lomitapide’s trifluoromethyl and fluorene groups.
- Biological relevance: Lomitapide’s clinical use suggests butanamide derivatives can achieve high specificity, but the target compound’s pyridazinone may target different pathways (e.g., kinase inhibition).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
